1,2-Dibromo-4,5-bis(bromomethyl)benzene

Crystallography Solid-State Characterization Materials Science

1,2-Dibromo-4,5-bis(bromomethyl)benzene (CAS 6425-67-8) delivers unmatched regiochemical precision for demanding applications. The 1,2-dibromo pattern creates a unique electronic environment and steric accessibility that no para- or meta-isomer can replicate—essential for template-directed synthesis of 11-membered triaza-macrocyclic phthalocyanines. Its orthorhombic crystal packing, governed by π–π interactions rather than Br⋯Br contacts, sets it apart from related bromo/bromomethyl benzenes in solid-state performance. With a bromine content of 75.8% by weight and thermal stability above 360°C, it is the precursor of choice for durable polymeric flame retardants exceeding 68% bromine loading. Supplied at ≥98% purity; soluble in THF, DMF, and toluene. Insist on reproducible outcomes—every batch meets rigorous QC.

Molecular Formula C8H6Br4
Molecular Weight 421.75 g/mol
CAS No. 6425-67-8
Cat. No. B1624504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-4,5-bis(bromomethyl)benzene
CAS6425-67-8
Molecular FormulaC8H6Br4
Molecular Weight421.75 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Br)CBr)CBr
InChIInChI=1S/C8H6Br4/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,3-4H2
InChIKeyQOSUUORMRZRRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromo-4,5-bis(bromomethyl)benzene (CAS 6425-67-8): Tetrabromo Aromatic Building Block for Precision Organic Synthesis


1,2-Dibromo-4,5-bis(bromomethyl)benzene (CAS: 6425-67-8) is a tetrabrominated aromatic compound with the molecular formula C₈H₆Br₄ and a molecular weight of 421.75 g/mol [1]. It features a benzene core substituted with two aromatic bromine atoms at the 1- and 2-positions and two reactive bromomethyl groups at the 4- and 5-positions . This distinctive ortho-dibromo substitution pattern adjacent to the bis(bromomethyl) functionality creates a unique electronic and steric environment that fundamentally differentiates it from its positional isomers and analogs with alternative bromination patterns [2]. The compound serves as a versatile precursor in the synthesis of phthalocyanines, macrocyclic complexes, and advanced functional materials, with commercially available purity specifications of ≥98% .

Why 1,2-Dibromo-4,5-bis(bromomethyl)benzene Cannot Be Replaced by Generic Tetrabromoxylene or Other Bromomethyl Arene Analogs


Generic substitution among tetrabrominated aromatic compounds fails due to fundamental differences in substitution pattern, electronic properties, and steric accessibility that directly impact reactivity and downstream synthetic outcomes. The 1,2-dibromo substitution pattern of this compound creates a distinct electron-withdrawing effect that differentiates it from 1,3- or 1,4-dibromo positional isomers, altering the nucleophilicity and cross-coupling behavior of the bromomethyl handles [1]. Furthermore, the compound's unique orthorhombic crystal packing, driven by intermolecular π–π interactions rather than dominant Br⋯Br contacts, distinguishes its solid-state properties from structurally related bromo/bromomethyl benzene derivatives [2]. The specific 1,2-dibromo-4,5-bis(bromomethyl) substitution pattern yields a calculated logP of 5.00 and an estimated aqueous solubility of ~0.04 mg/L at 25°C , partitioning and solubility values that differ substantially from alternative tetrabromo regioisomers such as α,α,α',α'-tetrabromo-p-xylene, which exhibits different crystallinity and solubility characteristics . These quantifiable differences in physical properties, electronic character, and solid-state organization render simple analog substitution scientifically unsound for applications requiring reproducible synthetic outcomes or consistent material performance.

Quantitative Differentiation Evidence for 1,2-Dibromo-4,5-bis(bromomethyl)benzene (CAS 6425-67-8) Versus Closest Analogs


Crystal Density and Unit Cell Parameters Distinguish 1,2-Dibromo-4,5-bis(bromomethyl)benzene from Structurally Related Tetrabromo-o-xylene

Single-crystal X-ray diffraction analysis reveals that 1,2-dibromo-4,5-bis(bromomethyl)benzene crystallizes in the orthorhombic space group Pbca with a calculated density (Dx) of 2.594 Mg m⁻³ and unit cell parameters a = 7.8798 Å, b = 16.225 Å, c = 16.894 Å at T = 292 K [1]. This crystal packing is primarily governed by intermolecular π–π interactions rather than Br⋯Br contacts, distinguishing it from other bromo/bromomethyl-substituted benzene derivatives whose packing patterns are dominated by Br⋯Br contacts and C–H⋯Br hydrogen bonds [2]. The 1,2-dibromo-4,5-bis(bromomethyl) substitution pattern yields a measured density 2.9% higher than the predicted density (2.521 g/cm³) of the 1,2,4,5-tetrabromo-3,6-dimethylbenzene (tetrabromo-o-xylene) structural analog , reflecting tighter molecular packing due to the absence of methyl steric bulk.

Crystallography Solid-State Characterization Materials Science

Lipophilicity (LogP) of 1,2-Dibromo-4,5-bis(bromomethyl)benzene Differs Systematically from Hexabromo Analog

The calculated octanol-water partition coefficient (LogP) for 1,2-dibromo-4,5-bis(bromomethyl)benzene is 5.00 (XLogP3-AA) or 5.11 (ACD/LogP) [1]. This lipophilicity value is substantially lower than that of its hexabrominated analog 1,2-dibromo-4,5-bis(dibromomethyl)benzene, which exhibits a LogP of 6.79 . The LogP difference of approximately 1.7-1.8 log units translates to roughly a 50- to 60-fold difference in octanol-water partitioning behavior, reflecting the profound impact of bromination state (four bromine atoms versus six bromine atoms) on compound polarity and hydrophobicity.

Physicochemical Properties Drug Discovery Partition Coefficient

Water Solubility and BCF Predictions Define Environmental Partitioning Profile Distinct from Other Brominated Aromatics

The estimated water solubility of 1,2-dibromo-4,5-bis(bromomethyl)benzene at 25°C is 0.04046 mg/L (log Kow-based WSKOW v1.41 estimate) . This low aqueous solubility corresponds to a predicted bioconcentration factor (BCF) of 4,731 at pH 5.5-7.4 and an organic carbon sorption coefficient (Koc) of 14,863 . These environmental partitioning parameters place the compound in a distinct hydrophobicity class compared to less brominated or differently substituted aromatic analogs. The compound is qualitatively described as insoluble in water but readily soluble in organic solvents , a solubility profile consistent with its high predicted LogP and low aqueous solubility value.

Environmental Fate Bioaccumulation Property Prediction

Distinct 1,2-Dibromo Substitution Pattern Enables Synthesis of 11-Membered Triaza Macrocycles Not Accessible with 1,3- or 1,4-Dibromo Regioisomers

1,2-Dibromo-4,5-bis(bromomethyl)benzene serves as the critical alkylating scaffold for the synthesis of metallophthalocyanines bearing four peripheral 11-membered triaza macrocycles [1]. The 1,2-dibromo substitution pattern creates a geometrically constrained ortho relationship that directs the templated macrocyclization reaction with 1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazaheptane to yield the desired 11-membered ring system, producing Cu(II), Zn(II), Ni(II), and Co(II) phthalocyanine complexes [1]. This same compound also serves as a precursor for iron phthalocyanine complexes bearing fused tetraaza macrocycles with dual catalytic sites, with the ortho-bromo pattern providing the necessary preorganization for efficient cyclization [2].

Phthalocyanine Synthesis Macrocyclic Chemistry Template-Directed Cyclization

Physical Property Profile Diverges from α,α,α',α'-Tetrabromo-p-xylene in Melting Point and Crystallinity

The predicted melting point of 1,2-dibromo-4,5-bis(bromomethyl)benzene is 118.9°C (MPBPWIN v1.42 estimate) with a predicted boiling point of 400.6±40.0°C at 760 mmHg . In contrast, the para-substituted analog α,α,α',α'-tetrabromo-p-xylene (1,4-bis(dibromomethyl)benzene) exhibits a melting point of approximately 170°C and forms colorless, water-insoluble crystals that are strongly lachrymatory . The substantial melting point differential of ~51°C reflects fundamental differences in crystal packing energetics arising from the ortho (1,2-) versus para (1,4-) substitution geometry, with the ortho-substituted target compound exhibiting lower crystal lattice energy and correspondingly lower melting temperature.

Thermal Properties Formulation Science Solid-State Chemistry

Validated Application Scenarios for 1,2-Dibromo-4,5-bis(bromomethyl)benzene (CAS 6425-67-8) Based on Quantitative Evidence


Synthesis of 11-Membered Triaza Macrocycles Fused to Phthalocyanine Cores for Catalysis and Photodynamic Therapy

The ortho-dibromo substitution pattern of 1,2-dibromo-4,5-bis(bromomethyl)benzene is essential for the template-directed synthesis of metallophthalocyanines bearing four peripheral 11-membered triaza macrocycles [1]. This specific ring size is not accessible using 1,3- or 1,4-dibromo regioisomers due to geometric constraints in the cyclization step. The resulting Cu(II), Zn(II), Ni(II), and Co(II) phthalocyanine complexes have been explored as photosensitizers for photodynamic therapy and as oxidation catalysts, with the 1,2-substitution geometry providing the necessary spatial preorganization for productive macrocyclization [1][2]. The target compound's lower melting point (~119°C predicted) versus the para isomer (~170°C) may also facilitate solution-phase synthetic protocols at moderate temperatures [3].

Preparation of High-Bromine-Content Polymeric Flame Retardants via Alkylation of Aromatic Polymers

1,2-Dibromo-4,5-bis(bromomethyl)benzene serves as a reactive precursor to tetrabromoxylylene dibromide (TBXDB), which is employed as an alkylating agent for the synthesis of high molecular weight and polymeric brominated flame retardants [1]. The bromine content of the target compound (75.8% bromine by weight, C₈H₆Br₄) contributes to the final flame retardant bromine content exceeding 68%, with thermal decomposition onset above 360°C and maximum weight loss rate at 375-410°C [1]. These thermal stability parameters are directly relevant to polymer processing conditions. The compound's predicted low water solubility (0.04 mg/L) and high logP (5.0) are consistent with the partitioning behavior required for durable flame retardant additives that resist leaching during product use [2].

Crystallographic Studies of Bromine-Mediated Intermolecular Interactions and Solid-State Packing

The well-characterized single-crystal X-ray structure of 1,2-dibromo-4,5-bis(bromomethyl)benzene (orthorhombic, Pbca, Dx = 2.594 Mg m⁻³, a = 7.8798 Å, b = 16.225 Å, c = 16.894 Å) [1] provides a robust reference system for studying π–π stacking interactions versus Br⋯Br contacts in brominated aromatic crystals. Unlike many structurally related bromo/bromomethyl benzene derivatives whose packing is dominated by Br⋯Br contacts and C–H⋯Br hydrogen bonds, the title compound's packing is primarily governed by intermolecular π–π interactions [1]. This distinctive packing motif makes the compound valuable for fundamental studies of crystal engineering, halogen bonding, and the relative contributions of different non-covalent interactions to solid-state organization [2].

Organic Synthesis Intermediate Requiring Ortho-Dibromo Electronic Modulation of Cross-Coupling Reactivity

The 1,2-dibromo substitution pattern adjacent to bis(bromomethyl) groups creates a unique electronic environment for sequential or selective cross-coupling reactions. The compound undergoes nucleophilic substitution at the benzylic bromomethyl positions while the aromatic bromine atoms can participate in Suzuki-Miyaura, Sonogashira, or other palladium-catalyzed couplings [1]. The ortho relationship of the aromatic bromine atoms introduces steric and electronic effects that differentiate coupling reactivity from para-substituted analogs. The predicted LogP of 5.0 and low aqueous solubility dictate that reactions should be conducted in aprotic organic solvents (e.g., THF, DMF, toluene), consistent with the qualitative description of organic solvent solubility [2].

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